molecular formula C14H6Cl2N2O B14185984 4-(2,4-Dichlorophenoxy)benzene-1,2-dicarbonitrile CAS No. 872118-15-5

4-(2,4-Dichlorophenoxy)benzene-1,2-dicarbonitrile

Cat. No.: B14185984
CAS No.: 872118-15-5
M. Wt: 289.1 g/mol
InChI Key: JILLQQPAEIRIGN-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C14H6Cl2N2O It is characterized by the presence of two cyano groups (-CN) attached to a benzene ring, which is further substituted with a 2,4-dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenoxy)benzene-1,2-dicarbonitrile typically involves the reaction of 2,4-dichlorophenol with 1,2-dicyanobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing cyano groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzene derivative.

Scientific Research Applications

4-(2,4-Dichlorophenoxy)benzene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2,4-Dichlorophenoxy)benzene-1,2-dicarbonitrile exerts its effects involves its interaction with specific molecular targets. The cyano groups and the dichlorophenoxy moiety play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichlorophthalonitrile: Similar in structure but with different substitution patterns.

    4,5-Dioctyloxy-1,2-benzenedicarbonitrile: Contains dioctyloxy groups instead of dichlorophenoxy.

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: A related compound with different functional groups.

Uniqueness

4-(2,4-Dichlorophenoxy)benzene-1,2-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

872118-15-5

Molecular Formula

C14H6Cl2N2O

Molecular Weight

289.1 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C14H6Cl2N2O/c15-11-2-4-14(13(16)6-11)19-12-3-1-9(7-17)10(5-12)8-18/h1-6H

InChI Key

JILLQQPAEIRIGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)C#N)C#N

Origin of Product

United States

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